molecular formula C16H24O3 B13817918 1-(4-Ethoxy-2-hydroxyphenyl)octan-1-one CAS No. 22198-47-6

1-(4-Ethoxy-2-hydroxyphenyl)octan-1-one

Cat. No.: B13817918
CAS No.: 22198-47-6
M. Wt: 264.36 g/mol
InChI Key: DECLJLXWJMFGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-2-hydroxyphenyl)octan-1-one is an organic compound with the molecular formula C16H24O3 It is a ketone with a phenolic hydroxyl group and an ethoxy substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-2-hydroxyphenyl)octan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxyphenol with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-2-hydroxyphenyl)octan-1-one undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

1-(4-Ethoxy-2-hydroxyphenyl)octan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-hydroxyphenyl)octan-1-one involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

    4-Ethoxyphenol: Lacks the octanoyl group, making it less hydrophobic.

    2-Hydroxyacetophenone: Contains a hydroxyl group and a ketone group but lacks the ethoxy and octanoyl groups.

    4-Hydroxyacetophenone: Similar structure but lacks the ethoxy group.

Properties

CAS No.

22198-47-6

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

1-(4-ethoxy-2-hydroxyphenyl)octan-1-one

InChI

InChI=1S/C16H24O3/c1-3-5-6-7-8-9-15(17)14-11-10-13(19-4-2)12-16(14)18/h10-12,18H,3-9H2,1-2H3

InChI Key

DECLJLXWJMFGNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=C(C=C(C=C1)OCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.